

ML604086: A Technical Guide for Immunological Research

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Compound of Interest

Compound Name: ML604086

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Abstract

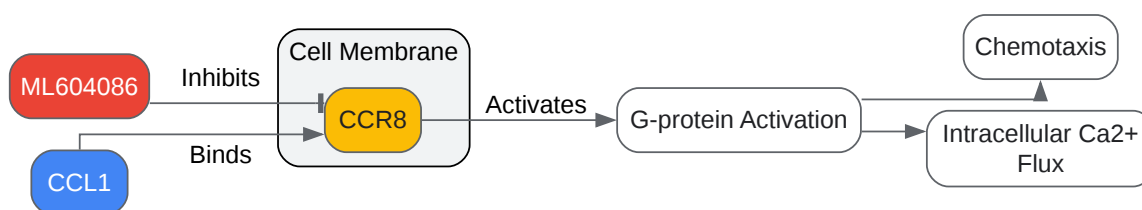
ML604086 is a selective small-molecule inhibitor of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor predominantly expressed on T helper 2 (Th2) cells and regulatory T cells (Tregs). By competitively inhibiting the binding of the natural ligand, CCL1, **ML604086** effectively blocks downstream signaling pathways, leading to the attenuation of chemotaxis and intracellular calcium mobilization. This technical guide provides a comprehensive overview of **ML604086**, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate its use in immunological research.

Introduction

The chemokine receptor CCR8 and its ligand CCL1 play a significant role in orchestrating immune responses, particularly in the context of allergic inflammation and cancer. Expression of CCR8 has been shown to be elevated in patients with asthma.[1][2][3][4] This has made CCR8 an attractive therapeutic target for inflammatory diseases. **ML604086** has emerged as a valuable tool for investigating the biological functions of the CCL1-CCR8 axis.

Mechanism of Action

ML604086 functions as a selective antagonist of CCR8.[5] Its primary mechanism involves the direct inhibition of CCL1 binding to the receptor on the surface of immune cells, such as circulating T-cells.[1][6] This blockade prevents the conformational changes in CCR8 necessary for G protein coupling and the initiation of downstream signaling cascades. Consequently, **ML604086** inhibits CCL1-mediated cellular responses, including chemotaxis (cell migration) and the release of intracellular calcium stores.[1][6]



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Figure 1: ML604086 Signaling Pathway Inhibition.

In Vitro Efficacy

The inhibitory activity of **ML604086** has been quantified in cell-based assays using cell lines stably expressing cynomolgus CCR8.

Assay	Cell Line	IC50
CCL1-mediated Chemotaxis	Cynomolgus CCR8 stable cell line	1.3 μ M[1]
CCL1-mediated Intracellular Ca2+ Influx	Cynomolgus CCR8 stable cell line	1.0 μ M[1]

Table 1: In Vitro Inhibitory Activity of ML604086

In Vivo Studies: Primate Model of Asthma

A key study investigated the effects of **ML604086** in a cynomolgus monkey model of asthma.[1][3][4]

Experimental Design

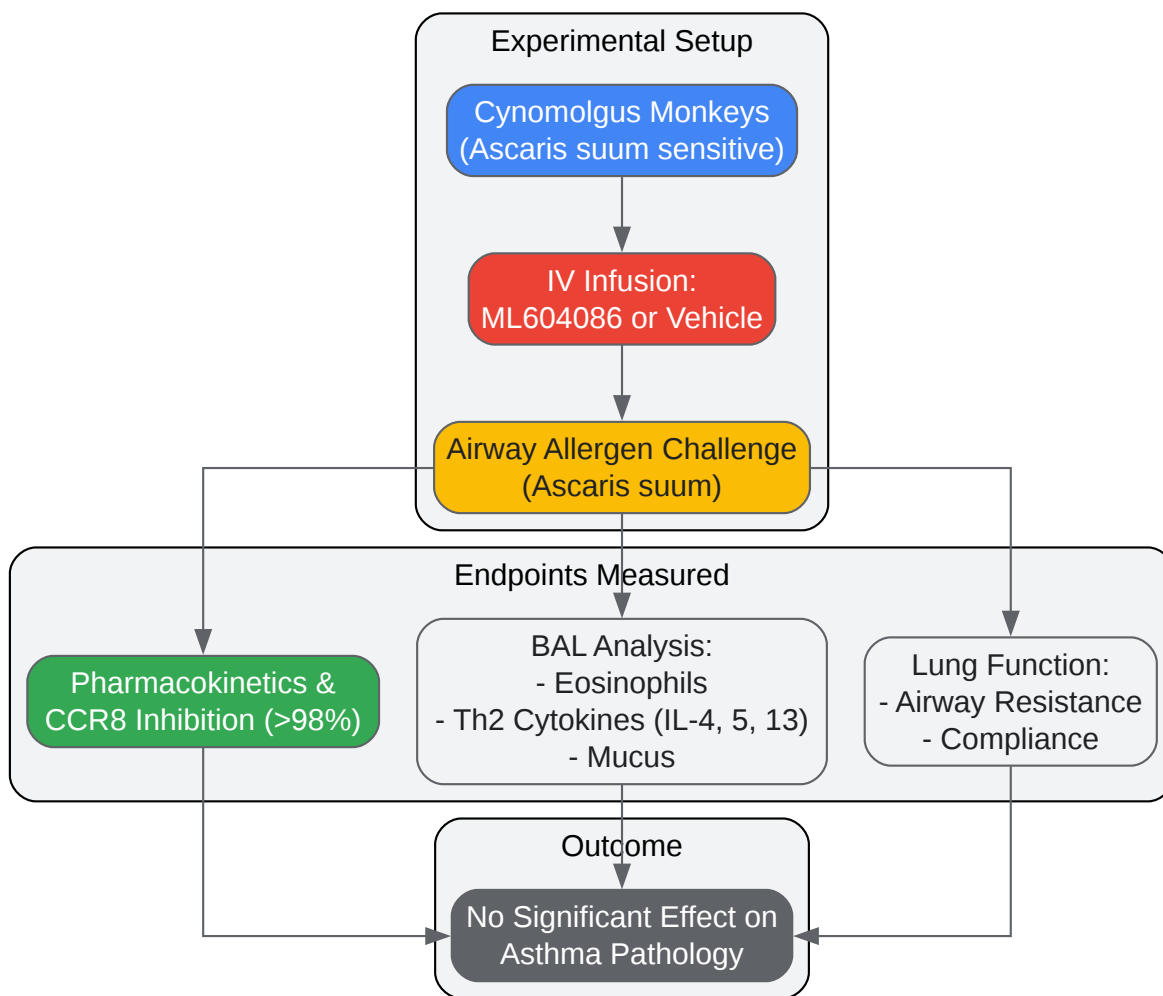
- Animal Model: 12 cynomolgus monkeys with known sensitivity to *Ascaris suum* allergen.[1][3][4]
- Treatment: Intravenous infusion of **ML604086** or vehicle.[1][3][4]
- Allergen Challenge: Airway challenge with *Ascaris suum*. [1][3][4]
- Endpoints Measured:
 - Pharmacokinetics (PK) and systemic CCR8 inhibition.[1][3][4]
 - Inflammation, T helper 2 (Th2) cytokines (IL-4, IL-5, IL-13), and mucus in bronchoalveolar lavage (BAL).[1][3][4]
 - Airway resistance and compliance before and after allergen challenge, and in response to increasing concentrations of methacholine.[1][3][4]

Key Findings

ML604086 effectively inhibited CCL1 binding to CCR8 on circulating T-cells by over 98% throughout the study.[1][3][4] However, this potent antagonism of CCR8 did not translate into a significant reduction in:

- Allergen-induced BAL eosinophilia.[1][3][4]
- Induction of Th2 cytokines (IL-4, IL-5, IL-13).[1][3][4]
- Mucus levels in BAL.[1][3][4]
- Changes in airway resistance and compliance induced by allergen provocation or methacholine.[1][3][4]

These findings suggest that in this atopic primate model, CCR8 plays a dispensable role in the pathogenesis of allergic airway disease.[1][3][4]



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Figure 2: In Vivo Primate Asthma Model Workflow.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the activity of CCR8 inhibitors like **ML604086**.

Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

- Cell Preparation:
 - Culture a cell line expressing CCR8 (e.g., CCR8-transfected CHO cells or a relevant T-cell line) to 80-90% confluency.
 - Harvest and resuspend the cells in serum-free medium at a concentration of 1×10^6 cells/mL.
- Assay Setup:
 - Add serum-free medium containing the chemoattractant (CCL1) to the lower wells of a Boyden chamber plate.
 - Place the microporous membrane (e.g., 5 μ m pore size) over the lower wells.
 - In a separate plate, pre-incubate the cell suspension with various concentrations of **ML604086** or vehicle (DMSO) for 30 minutes at 37°C.
 - Add the pre-incubated cell suspension to the upper chamber of the Boyden apparatus.
- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours.
- Quantification:
 - After incubation, remove the non-migrated cells from the upper surface of the membrane.
 - Fix and stain the migrated cells on the lower surface of the membrane.
 - Count the migrated cells in several fields of view under a microscope.

- Calculate the percentage of inhibition for each concentration of **ML604086** compared to the vehicle control.

Intracellular Calcium Flux Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by a chemoattractant.

- Cell Preparation:
 - Harvest CCR8-expressing cells and resuspend them in a suitable buffer (e.g., HBSS with calcium and magnesium) at $1-2 \times 10^6$ cells/mL.
- Dye Loading:
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
 - Wash the cells to remove excess dye.
- Assay Measurement:
 - Transfer the dye-loaded cells to a fluorometer-compatible plate.
 - Establish a baseline fluorescence reading.
 - Add various concentrations of **ML604086** to the wells and incubate for a short period.
 - Stimulate the cells by adding a pre-determined concentration of CCL1.
 - Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
- Data Analysis:
 - Calculate the peak fluorescence intensity or the area under the curve for each condition.

- Determine the inhibitory effect of **ML604086** by comparing the response in the presence of the inhibitor to the vehicle control.

Conclusion

ML604086 is a potent and selective inhibitor of CCR8 that has been instrumental in elucidating the role of the CCL1-CCR8 axis in immunological processes. While it demonstrated high target engagement in a primate model of asthma, it did not show efficacy in ameliorating the disease pathology, suggesting a more complex role for CCR8 in allergic inflammation than previously anticipated. This technical guide provides researchers with the necessary information to effectively utilize **ML604086** as a tool to further explore the multifaceted functions of CCR8 in health and disease.

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